beta-Histine-d3
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Overview
Description
Beta-Histine-d3 is a deuterated form of beta-histine, a histamine-like antivertigo drug primarily used to treat symptoms associated with Ménière’s disease. This compound is known for its ability to reduce episodes of vertigo, tinnitus, and hearing loss by acting on histamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Beta-Histine-d3 can be synthesized through a series of chemical reactions involving the introduction of deuterium atoms into the beta-histine molecule. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic substitution. One common method involves the reduction of a deuterated precursor with a deuterium source under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Beta-Histine-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: The compound can be reduced to its primary amine form.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms may be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amine derivatives.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Scientific Research Applications
Beta-Histine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study isotopic effects and reaction mechanisms.
Biology: Employed in studies investigating the role of histamine receptors in cellular signaling and function.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and efficacy of beta-histine.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents targeting histamine receptors
Mechanism of Action
Beta-Histine-d3 exerts its effects primarily through its action on histamine receptors. It acts as a weak agonist at histamine H1 receptors and a potent antagonist at histamine H3 receptors. This dual action leads to vasodilation and increased permeability in the inner ear, reducing endolymphatic pressure and alleviating symptoms of Ménière’s disease .
Comparison with Similar Compounds
Similar Compounds
Beta-Histine: The non-deuterated form of beta-Histine-d3, used for similar therapeutic purposes.
Histamine: A naturally occurring compound involved in immune responses and regulation of gastric acid.
Dimenhydrinate: An antihistamine used to prevent nausea and vomiting caused by motion sickness.
Uniqueness
This compound is unique due to its deuterated nature, which provides enhanced stability and altered pharmacokinetic properties compared to its non-deuterated counterpart. This makes it a valuable tool in scientific research and pharmaceutical development .
Properties
IUPAC Name |
2-pyridin-2-yl-N-(trideuteriomethyl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQMNUMQCIQDMZ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCCC1=CC=CC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.